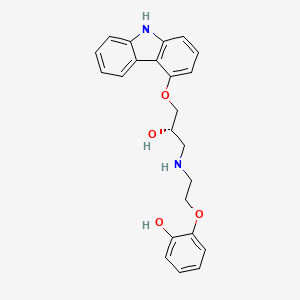

(S)-(-)-O-Desmethylcarvedilol

Descripción general

Descripción

(S)-(-)-O-Desmethylcarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The compound is characterized by the presence of a single enantiomer, which contributes to its unique pharmacological properties. As a metabolite of carvedilol, this compound retains some of the parent compound’s therapeutic effects while exhibiting distinct biochemical behaviors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-O-Desmethylcarvedilol typically involves the demethylation of carvedilol. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group without affecting other functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: (S)-(-)-O-Desmethylcarvedilol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Mechanism of Action

(S)-(-)-O-Desmethylcarvedilol retains the pharmacological properties of carvedilol, a non-selective beta-adrenergic blocker. It functions by blocking beta-1 and beta-2 adrenergic receptors, leading to vasodilation and reduced heart rate. This mechanism is beneficial in managing conditions such as hypertension and heart failure.

Pharmacokinetics and Pharmacodynamics

Recent studies have established population pharmacokinetic (PK) models that describe how genetic variations, particularly in the CYP2D6 gene, affect the metabolism of carvedilol and its metabolites, including this compound. These variations can lead to significant differences in drug clearance rates among individuals, impacting therapeutic efficacy and safety profiles .

Drug Repurposing Against Viral Infections

COVID-19 Research

A notable application of this compound is its potential role in combating SARS-CoV-2 infection. Research has indicated that carvedilol and its metabolites may inhibit the expression of angiotensin-converting enzyme (ACE), which is crucial for viral entry into host cells. Specifically, this compound demonstrated favorable binding affinities to viral proteins, suggesting it could be repurposed as an antiviral agent .

In Silico Studies

In silico molecular docking studies have revealed that this compound exhibits strong binding affinity to several key viral proteins involved in the SARS-CoV-2 life cycle. The docking scores indicate a potential for this metabolite to interrupt viral replication processes, thereby providing a novel approach to treating COVID-19 .

Comparative Effectiveness Studies

Real-World Data Analysis

Utilizing real-world data from electronic health records, researchers have conducted comparative effectiveness studies assessing the outcomes of patients treated with carvedilol and its metabolites. These studies aim to evaluate the safety and efficacy of this compound in diverse populations, particularly focusing on those with varying genetic backgrounds that influence drug metabolism .

Summary of Findings

Mecanismo De Acción

The mechanism of action of (S)-(-)-O-Desmethylcarvedilol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of catecholamines, leading to a decrease in heart rate and blood pressure. Additionally, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress. The molecular targets include beta-1 and beta-2 adrenergic receptors, as well as various signaling pathways involved in cardiovascular regulation.

Comparación Con Compuestos Similares

Carvedilol: The parent compound from which (S)-(-)-O-Desmethylcarvedilol is derived.

®-(+)-O-Desmethylcarvedilol: The enantiomer of this compound with different pharmacological properties.

Other Beta-Blockers: Compounds such as propranolol and metoprolol, which share similar therapeutic uses but differ in their chemical structures and specific receptor affinities.

Uniqueness: this compound is unique due to its specific enantiomeric form, which influences its binding affinity and selectivity for beta-adrenergic receptors. This enantiomeric specificity can result in distinct pharmacokinetic and pharmacodynamic profiles compared to other beta-blockers and carvedilol derivatives.

Actividad Biológica

(S)-(-)-O-Desmethylcarvedilol is a notable compound derived from carvedilol, a medication widely used for managing hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C30H30N2O4

- Molecular Weight : 482.57 g/mol

- Appearance : White solid, soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

This compound functions primarily as a beta-blocker , inhibiting beta-adrenergic receptors which leads to:

- Decreased Heart Rate : By blocking β1 receptors in the heart.

- Reduced Blood Pressure : Through the blockade of β2 receptors and α1 adrenergic receptors, promoting vasodilation and decreasing peripheral vascular resistance.

Additionally, it has been observed to protect against oxidative stress, which is crucial in cardiovascular disease management.

Biological Activity

Research indicates that this compound exhibits significant biological activity beyond its role as a beta-blocker. Its interactions with various receptors suggest a multifaceted role in cardiovascular pharmacology:

- Beta-Adrenergic Receptors : Inhibition leading to cardiovascular effects.

- Alpha-Adrenergic Receptors : Contributing to vasodilation.

- Antioxidant Properties : Protecting cells from oxidative damage .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to its parent compound carvedilol:

| Compound | Beta-Blocker Activity | Alpha-Blocker Activity | Antioxidant Activity | Potential Side Effects |

|---|---|---|---|---|

| This compound | High | Moderate | Significant | Lower than carvedilol |

| Carvedilol | High | High | Moderate | Higher than desmethyl variant |

Case Studies and Research Findings

- Cardiovascular Protection :

-

Anti-SARS-CoV-2 Potential :

- Research has indicated that carvedilol and its metabolites, including this compound, may inhibit SARS-CoV-2 infection by reducing angiotensin-converting enzyme (ACE) expression, thereby preventing viral entry into host cells . In vitro assays confirmed strong antiviral activity against SARS-CoV-2 in human lung epithelial cells.

-

Metabolic Pathways :

- The compound interacts with cytochrome P450 enzymes during its metabolism, specifically CYP2D6 and CYP2C9. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens involving this compound.

Q & A

Q. What methodological approaches are recommended for synthesizing and characterizing (S)-(-)-O-Desmethylcarvedilol?

Basic

Synthesis typically involves enzymatic or chemical demethylation of carvedilol. Key steps include:

- Chiral resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) to isolate the (S)-enantiomer .

- Purification : Employ gradient elution with mobile phases like methanol:ammonium acetate buffer (pH 4.5) to remove impurities .

- Characterization : Validate structure via H/C NMR, high-resolution mass spectrometry (HRMS), and circular dichroism (CD) to confirm stereochemistry .

Q. How can researchers optimize analytical techniques for quantifying this compound in biological matrices?

Basic

- HPLC-UV/FLD : Use a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid, 65:35 v/v) at 1.0 mL/min flow rate. Retention time ~8.2 min, detection at 240 nm .

- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (precursor ion m/z 407 → product ions m/z 222 and 176) for enhanced sensitivity in plasma/serum .

- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>85%) .

Q. How can contradictory pharmacokinetic data on this compound’s bioavailability be resolved?

Advanced

- Source analysis : Compare study designs (e.g., animal models vs. human trials) for interspecies metabolic differences .

- Covariate adjustment : Apply nonlinear mixed-effects modeling (NONMEM) to account for variables like CYP2D6 polymorphism .

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte incubation data to predict first-pass metabolism discrepancies .

Q. What experimental design considerations are critical for studying this compound’s β-blockade efficacy?

Advanced

- Dose-response modeling : Use Langmuir isotherms to correlate receptor occupancy (radioligand binding assays) with hemodynamic outcomes in hypertensive rat models .

- Control groups : Include carvedilol and racemic O-desmethylcarvedilol to isolate enantiomer-specific effects .

- Endpoint selection : Prioritize surrogate markers (e.g., cardiac output reduction) over clinical outcomes for early-phase trials .

Q. What are the best practices for documenting this compound’s physicochemical properties?

Basic

- Solubility : Report equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) at 37°C .

- Stability : Conduct forced degradation studies (acid/alkali hydrolysis, photolysis) with HPLC tracking .

- Partition coefficients : Determine logP via shake-flask method (octanol:water) and correlate with computational models (e.g., ChemAxon) .

Q. How can researchers balance open-data sharing with ethical constraints in this compound studies?

Advanced

- De-identification : Anonymize patient-derived pharmacokinetic datasets using k-anonymity algorithms .

- Data repositories : Upload to restricted-access platforms like EudraCT, ensuring compliance with GDPR .

- Metadata standardization : Adopt ISA-Tab format for experimental conditions to enhance reproducibility .

Q. What methodological frameworks support comparative studies of this compound and other carvedilol metabolites?

Advanced

- Metabolomic profiling : Use UPLC-QTOF-MS to map phase I/II metabolites in hepatocyte cultures .

- Pharmacophore alignment : Compare 3D structures (e.g., Schrödinger’s Phase) to assess β1/β2 adrenergic receptor affinity .

- Statistical rigor : Apply Benjamini-Hochberg correction for false discovery rates in multi-metabolite analyses .

Q. How can reproducibility challenges in this compound synthesis be mitigated?

Basic

- Protocol granularity : Specify reaction parameters (e.g., temperature ±0.5°C, stirring speed 300 rpm) .

- Batch documentation : Record catalyst lot numbers (e.g., Pd/C, 10% w/w) and solvent purity (HPLC-grade) .

- Peer validation : Share synthetic protocols via platforms like Synthace for independent verification .

Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?

Advanced

- Tissue distribution studies : Use quantitative whole-body autoradiography (QWBA) in rodents to identify off-target binding .

- Protein binding assays : Measure free fraction via equilibrium dialysis to adjust in vitro IC50 values for plasma protein effects .

- Mechanistic modeling : Integrate physiologically based pharmacokinetic (PBPK) models to predict tissue-specific activity .

Q. How should researchers formulate hypotheses for this compound’s role in oxidative stress modulation?

Basic

- Literature triangulation : Cross-reference ROS scavenging data from carvedilol studies with structural analogs .

- Preliminary assays : Conduct DPPH radical scavenging and SOD activity tests in H9c2 cardiomyocytes .

- Hypothesis framing : Use deductive structure: “If this compound inhibits NADPH oxidase, then myocardial ROS levels will decrease by ≥30%” .

Propiedades

IUPAC Name |

2-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123372-13-4 | |

| Record name | o-Desmethylcarvedilol, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYLCARVEDILOL, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/315AAB7J5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.